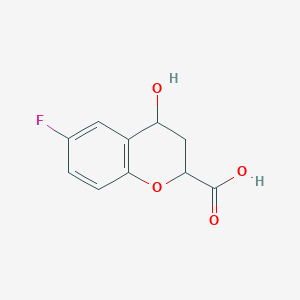

2-((5-(2-氟苯基)-1,3,4-恶二唑-2-基)硫代)-1-吗啉乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

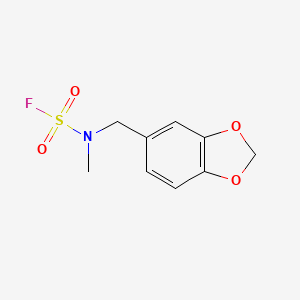

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazide . The fluorophenyl group could be introduced through a nucleophilic aromatic substitution reaction . The thioether linkage could be formed through a nucleophilic substitution reaction involving a halogenated compound and a thiol . The morpholinoethanone moiety could be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic oxadiazole and phenyl rings, the polar C=O and C-N bonds in the morpholinoethanone moiety, and the relatively nonpolar C-S bond in the thioether linkage . The presence of the fluorine atom could also introduce a degree of polarity to the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring is generally considered to be stable under a variety of conditions, but can participate in reactions with strong electrophiles or nucleophiles . The morpholinoethanone moiety could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups within the molecule could give it a degree of solubility in both polar and nonpolar solvents .科学研究应用

Anticancer Activity

The synthesized compound demonstrated significant antimitotic activity against human tumor cells, as per US NCI protocols. Its mean GI50/TGI values were 15.72/50.68 μM . This suggests its potential as an anticancer agent.

Drug Design and Development

The drug-like properties of this compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters. Its structure could serve as a basis for designing new synthetic agents with biological activity .

Thiazole Derivatives

Thiazoles, like our compound, are essential components of numerous drugs and biologically active natural compounds. Their extensive chemical modification potential allows for the creation of various condensed and non-condensed derivatives .

Hybrid-Pharmacophore Approach

The compound aligns with the “hybrid-pharmacophore” approach, which has led to existing drugs and compounds in preclinical research stages. Notably, several functional thiazole derivatives are currently under investigation for various therapeutic purposes .

Type 2 Diabetes Treatment

Thiazole derivatives have been explored for treating type 2 diabetes. Compounds like teneligliptin, balaglitazone, mitoglitazone, and halicin fall into this category .

Immunomodulation and Skin Diseases

Thiazole derivatives also include immunomodulatory agents (e.g., podotimod) and drugs for skin diseases (e.g., talarozole). These applications highlight the versatility of this compound class .

Antitumor Agents

Several thiazole derivatives are being investigated as antitumor agents. Examples include efatutazone, quizartinib, pidnarulex, and epalrestat .

Other Applications

Beyond the mentioned fields, thiazole derivatives have potential in treating preterm labor (e.g., ebopiprant), endometriosis (e.g., JNK kinase inhibitor bentamipod), and hypouricemia (e.g., dotinurad) .

未来方向

属性

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAYNXCZCIIACR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)

![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)

![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)